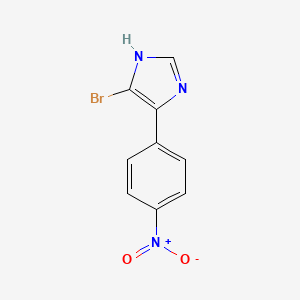
5-bromo-4-(4-nitrophenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-4-(4-nitrophenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a bromine atom at the 5th position and a nitrophenyl group at the 4th position of the imidazole ring. Imidazoles are known for their wide range of biological activities and are often used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-(4-nitrophenyl)-1H-imidazole can be achieved through various synthetic routes. One common method involves the bromination of 4-(4-nitrophenyl)-1H-imidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by providing better control over reaction conditions and minimizing the risk of hazardous by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-4-(4-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The imidazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Formation of substituted imidazole derivatives.
Reduction: Formation of 5-bromo-4-(4-aminophenyl)-1H-imidazole.
Oxidation: Formation of oxidized imidazole derivatives.
Aplicaciones Científicas De Investigación
5-bromo-4-(4-nitrophenyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 5-bromo-4-(4-nitrophenyl)-1H-imidazole involves its interaction with various molecular targets and pathways. The bromine and nitrophenyl groups contribute to its reactivity and ability to form covalent bonds with biological molecules. This compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-nitrophenyl)-1H-imidazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-bromo-1H-imidazole: Lacks the nitrophenyl group, reducing its potential biological activity.
4-(4-aminophenyl)-1H-imidazole: A reduced form with different chemical properties and biological activities.
Uniqueness
5-bromo-4-(4-nitrophenyl)-1H-imidazole is unique due to the presence of both bromine and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .
Propiedades
| 67453-40-1 | |
Fórmula molecular |
C9H6BrN3O2 |
Peso molecular |
268.07 g/mol |
Nombre IUPAC |
5-bromo-4-(4-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C9H6BrN3O2/c10-9-8(11-5-12-9)6-1-3-7(4-2-6)13(14)15/h1-5H,(H,11,12) |
Clave InChI |
DCGWJYAVPKGVGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(NC=N2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



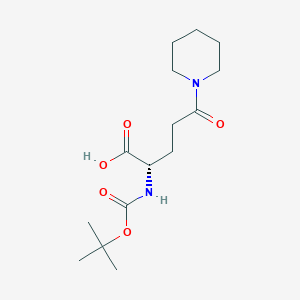



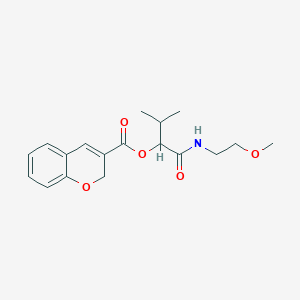
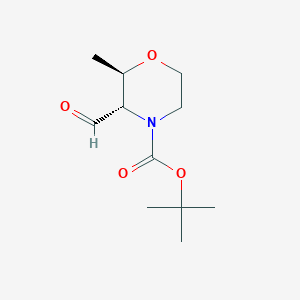
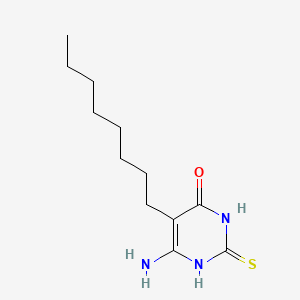
![N-[6-(Dimethylamino)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidin-5-yl]acetamide](/img/structure/B12927698.png)

